2-bromo-5-fluoro-N,N-dimethylbenzamide

Catalog No.
S1915200
CAS No.
951884-08-5
M.F
C9H9BrFNO
M. Wt
246.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-fluoro-N,N-dimethylbenzamide

CAS Number

951884-08-5

Product Name

2-bromo-5-fluoro-N,N-dimethylbenzamide

IUPAC Name

2-bromo-5-fluoro-N,N-dimethylbenzamide

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3

InChI Key

DJIURYDAGNDRMF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)Br

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)Br
  • Chemical Databases

    Resources like PubChem [National Institutes of Health (.gov)] list the compound but do not mention any known scientific uses (PubChem 2-bromo-N,N-dimethylbenzamide: ).

  • Commercial Availability

    Some chemical suppliers offer 2-bromo-5-fluoro-N,N-dimethylbenzamide for purchase, but product descriptions typically only specify "research use only" without mentioning specific research areas (GlpBio 2-Bromo-5-fluoro-N,N-dimethylbenzamide: ).

2-Bromo-5-fluoro-N,N-dimethylbenzamide is an aromatic compound with the molecular formula C9H10BrFNOC_9H_{10}BrFNO and a molecular weight of approximately 228.09 g/mol. It belongs to the class of benzamides, which are amides derived from benzoic acid. The compound features a benzene ring substituted with a bromine atom at the second position and a fluorine atom at the fifth position, along with two methyl groups attached to the nitrogen atom of the amide functional group. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields.

There is no scientific literature describing a specific mechanism of action for 2-bromo-5-fluoro-N,N-dimethylbenzamide.

  • Toxicity: No data is available on the toxicity of 2-bromo-5-fluoro-N,N-dimethylbenzamide. However, due to the presence of a bromo group, it's advisable to handle the compound with care as bromo-substituted aromatic compounds can have a range of toxicities [].
  • Flammability: Information on flammability is not available. However, organic amides generally exhibit moderate flammability [].
  • Reactivity: The compound's reactivity is unknown. However, standard safety practices for handling organic chemicals should be followed.

The reactivity of 2-bromo-5-fluoro-N,N-dimethylbenzamide can be attributed to the presence of both halogen substituents (bromine and fluorine), which can influence nucleophilic substitution reactions. The bromine atom can undergo nucleophilic substitution reactions, while the fluorine atom can stabilize certain intermediates due to its electronegativity. Common

The synthesis of 2-bromo-5-fluoro-N,N-dimethylbenzamide typically involves several steps:

  • Bromination: The starting material, N,N-dimethylbenzamide, is subjected to bromination at the second position using bromine or a brominating agent.
  • Fluorination: Subsequently, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain pure 2-bromo-5-fluoro-N,N-dimethylbenzamide.

A specific method involves an electrolytic process where N,N-dimethylbenzamide is treated with tetrahydrofuran and diluted acids under controlled electric conditions, followed by neutralization and filtration to isolate the desired product .

2-Bromo-5-fluoro-N,N-dimethylbenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound in drug discovery, particularly for developing antimicrobial or anticancer agents.
  • Chemical Research: It can be used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 2-bromo-5-fluoro-N,N-dimethylbenzamide focus on its binding affinity with biological targets such as enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic effects. Preliminary data suggest that halogenated benzamides can modulate enzyme activity or receptor binding due to their electronic properties and steric hindrance caused by substituents.

Several compounds share structural similarities with 2-bromo-5-fluoro-N,N-dimethylbenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-N,N-dimethylbenzamideBromine at position 2Lacks fluorine; primarily used in organic synthesis.
4-Bromo-2-fluoro-N,N-dimethylbenzamideBromine at position 4 and fluorine at position 2Different substitution pattern; potential for varied biological activity.
2-Fluoro-N,N-dimethylbenzamideFluorine at position 2No bromine; simpler structure with different reactivity .
3-Bromo-4-fluoro-N,N-dimethylbenzamideBromine at position 3 and fluorine at position 4Variation in halogen positioning affecting reactivity .

The uniqueness of 2-bromo-5-fluoro-N,N-dimethylbenzamide lies in its specific combination of halogen substituents and their positions on the benzene ring, which can significantly influence its chemical behavior and biological activity compared to other similar compounds.

XLogP3

2.2

Wikipedia

2-Bromo-5-fluoro-N,N-dimethylbenzamide

Dates

Modify: 2023-08-16

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